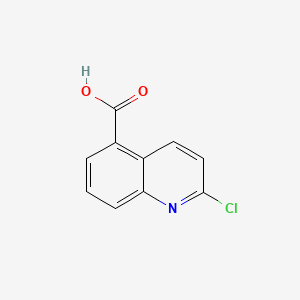

2-Chloroquinoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloroquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .

Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly and sustainable processes. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions using microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like silver nitrate.

Reduction: Reduction reactions can modify the quinoline ring structure.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chlorine atom.

Common Reagents and Conditions:

Oxidizing Agents: Silver nitrate in alkaline medium.

Reducing Agents: Various reducing agents can be used depending on the desired product.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

Oxidation Products: 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.

Substitution Products: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

2-Chloroquinoline-5-carboxylic acid has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloroquinoline-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit protein synthesis, interfere with DNA and RNA synthesis, and affect various enzymatic activities . These interactions contribute to its biological and pharmacological effects.

Comparación Con Compuestos Similares

2-Chloroquinoline-5-carboxylic acid can be compared with other quinoline derivatives:

Actividad Biológica

2-Chloroquinoline-5-carboxylic acid (C10H6ClNO2) is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a chlorine atom at the 2-position and a carboxylic acid group at the 5-position. Its chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Protein Synthesis : The compound may disrupt protein synthesis in bacterial cells, leading to cell death.

- Interference with Nucleic Acid Synthesis : It can affect DNA and RNA synthesis, which is crucial for cell replication.

- Enzymatic Activity Modulation : The compound may inhibit specific enzymes involved in metabolic pathways.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | |

| Escherichia coli | 12.00 ± 0.00 | |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | |

| Streptococcus pyogenes | 11.00 ± 0.02 |

The compound's effectiveness against these pathogens positions it as a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains:

- Aspergillus niger

- Curvularia lunata

These findings suggest that the compound could be explored further for its potential as an antifungal treatment option .

Anticancer Potential

The anticancer activity of this compound has also been investigated. Studies indicate that it may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of synthesized quinoline derivatives, including this compound, against multiple bacterial strains. The results indicated significant inhibition zones comparable to standard antibiotics .

- Molecular Docking Studies : In silico studies have shown that the compound exhibits favorable binding affinities with key bacterial enzymes such as DNA gyrase and topoisomerase IIβ, suggesting mechanisms through which it exerts its antibacterial effects .

- Toxicological Assessment : Toxicity studies revealed that derivatives of this compound were inactive in terms of hepatotoxicity and mutagenicity, indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

2-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDMGSRYEKDYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652883 |

Source

|

| Record name | 2-Chloroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092287-30-3 |

Source

|

| Record name | 2-Chloroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.